molecular formula C23H33N3O4 B11261451 3-((2,4-dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

3-((2,4-dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B11261451
M. Wt: 415.5 g/mol
InChI Key: KXUNCEGTJOMJHW-UHFFFAOYSA-N
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Description

3-[(2,4-DIMETHOXYPHENYL)(4-ETHYLPIPERAZIN-1-YL)METHYL]-1-ETHYL-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-DIMETHOXYPHENYL)(4-ETHYLPIPERAZIN-1-YL)METHYL]-1-ETHYL-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE typically involves multi-step organic reactions. The starting materials might include 2,4-dimethoxybenzaldehyde, 4-ethylpiperazine, and ethyl acetoacetate. The key steps could involve:

    Condensation Reaction: Combining 2,4-dimethoxybenzaldehyde with 4-ethylpiperazine under acidic or basic conditions.

    Cyclization: The intermediate product undergoes cyclization with ethyl acetoacetate to form the dihydropyridine ring.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position of the dihydropyridine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the dihydropyridine ring, potentially converting it to a fully saturated piperidine ring.

    Substitution: Substitution reactions might occur at the aromatic ring or the piperazine moiety, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce a piperidine analog.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound might exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies could focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its dihydropyridine core is reminiscent of calcium channel blockers, suggesting possible cardiovascular applications.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 3-[(2,4-DIMETHOXYPHENYL)(4-ETHYLPIPERAZIN-1-YL)METHYL]-1-ETHYL-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE would depend on its specific biological target. It could interact with enzymes, receptors, or ion channels, modulating their activity. The molecular pathways involved might include inhibition of enzyme activity, blocking of receptor sites, or alteration of ion channel function.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine with antihypertensive properties.

    Nicardipine: Used for its vasodilatory effects.

Uniqueness

What sets 3-[(2,4-DIMETHOXYPHENYL)(4-ETHYLPIPERAZIN-1-YL)METHYL]-1-ETHYL-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE apart is its unique combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to other dihydropyridines.

Properties

Molecular Formula

C23H33N3O4

Molecular Weight

415.5 g/mol

IUPAC Name

3-[(2,4-dimethoxyphenyl)-(4-ethylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one

InChI

InChI=1S/C23H33N3O4/c1-6-24-10-12-25(13-11-24)22(18-9-8-17(29-4)15-20(18)30-5)21-19(27)14-16(3)26(7-2)23(21)28/h8-9,14-15,22,27H,6-7,10-13H2,1-5H3

InChI Key

KXUNCEGTJOMJHW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(C2=C(C=C(C=C2)OC)OC)C3=C(C=C(N(C3=O)CC)C)O

Origin of Product

United States

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